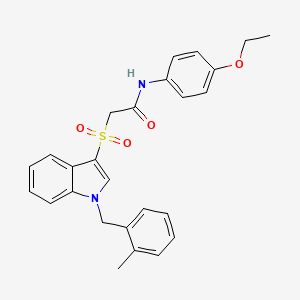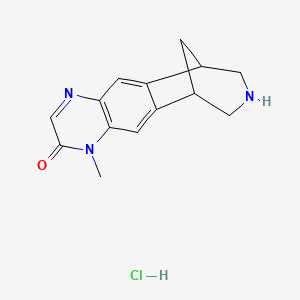![molecular formula C17H10F3N3O3S B2678911 N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide CAS No. 478031-89-9](/img/structure/B2678911.png)
N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its potent electron-withdrawing properties and considerable hydrophobic surface area .
Scientific Research Applications
Synthesis and Characterization
- Thiadiazolobenzamide Synthesis : Research focused on the synthesis of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd. These compounds were characterized using various spectroscopic methods and showed unique structural features due to the formation of new bonds between sulfur and nitrogen atoms (Adhami et al., 2012).
Potential Applications in Material Science
- Multifunctional Materials Development : A study explored the oxidation of a Blatter radical to benzotriazin-7(H)-one, leading to the synthesis of compounds that could pave the way for multifunctional material applications due to their good reversible electrochemical behavior (Berezin et al., 2012).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Compounds : Thiosemicarbazide derivatives were synthesized as precursors for various heterocyclic compounds. Some of these synthesized compounds showed notable antimicrobial activity, highlighting their potential as antimicrobial agents (Elmagd et al., 2017).
- Cytotoxic Activity : Novel cyclic systems based on thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized. These showed significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Adhami et al., 2014).
Chemical Analysis and Measurement Techniques
- Chromium Measurement : A study introduced novel chromium(III) sensors using N-(thiazol-2-ylcarbamothioyl) benzamide as an ionophore. These sensors demonstrated an enhanced detection limit and fast response time, making them suitable for measuring chromium(III) in pharmaceutical samples (Vazifekhoran et al., 2023).
Molecular Organization Studies
- Dipalmitoylphosphatidylcholine Bilayers : The molecular organization of bioactive compounds within dipalmitoylphosphatidylcholine bilayers was studied, showing how these compounds interact with lipid membranes. This research provides insight into the potential cellular mechanisms of such compounds (Kluczyk et al., 2016).
properties
IUPAC Name |
N-[3-oxo-2-[3-(trifluoromethyl)benzoyl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-8-4-7-11(9-12)14(25)23-16(26)22-15(27-23)21-13(24)10-5-2-1-3-6-10/h1-9H,(H,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGUYZYMDZQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)


![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)
![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)

